molecular formula C22H28N2O3 B4253478 N-(2-methoxy-6-methylphenyl)-3-[[methyl(oxan-4-yl)amino]methyl]benzamide

N-(2-methoxy-6-methylphenyl)-3-[[methyl(oxan-4-yl)amino]methyl]benzamide

Cat. No.: B4253478
M. Wt: 368.5 g/mol
InChI Key: YVDDRONSRVPYCG-UHFFFAOYSA-N
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Description

N-(2-methoxy-6-methylphenyl)-3-[[methyl(oxan-4-yl)amino]methyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a methoxy and methyl group on the phenyl ring, and a tetrahydropyran-4-yl group attached to an amino methyl side chain.

Properties

IUPAC Name

N-(2-methoxy-6-methylphenyl)-3-[[methyl(oxan-4-yl)amino]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-16-6-4-9-20(26-3)21(16)23-22(25)18-8-5-7-17(14-18)15-24(2)19-10-12-27-13-11-19/h4-9,14,19H,10-13,15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDDRONSRVPYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC)NC(=O)C2=CC=CC(=C2)CN(C)C3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-methoxy-6-methylphenyl)-3-[[methyl(oxan-4-yl)amino]methyl]benzamide typically involves multi-step organic reactions. The initial step often includes the preparation of the benzamide core, followed by the introduction of the methoxy and methyl groups through electrophilic aromatic substitution reactions. The tetrahydropyran-4-yl group is then attached via nucleophilic substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-methoxy-6-methylphenyl)-3-[[methyl(oxan-4-yl)amino]methyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-6-methylphenyl)-3-[[methyl(oxan-4-yl)amino]methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups may enhance its binding affinity, while the tetrahydropyran-4-yl group can influence its pharmacokinetic properties. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other benzamides with different substituents on the phenyl ring or variations in the side chain. For example:

    N-(2-methoxyphenyl)-3-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}benzamide: Lacks the methyl group on the phenyl ring.

    N-(2-methylphenyl)-3-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}benzamide: Lacks the methoxy group on the phenyl ring.

The uniqueness of N-(2-methoxy-6-methylphenyl)-3-[[methyl(oxan-4-yl)amino]methyl]benzamide lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-methoxy-6-methylphenyl)-3-[[methyl(oxan-4-yl)amino]methyl]benzamide
Reactant of Route 2
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N-(2-methoxy-6-methylphenyl)-3-[[methyl(oxan-4-yl)amino]methyl]benzamide

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